Halofenozide-d4
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Overview
Description
Halofenozide-d4 is a labeled analogue of Halofenozide, a dibenzoylhydrazine-based pesticide. It is an ecdysteroid agonist used primarily for controlling white grubs. The compound functions by interfering with the normal growth and development of insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Halofenozide-d4 can be synthesized from tert-butylhydrazine hydrochloride and the corresponding substituent benzoyl chloride using Schotten-Baumann conditions . The presence of the bulky tert-butyl group on the hydrazine allows the acid chlorides to be reacted in a sequential and highly regio-specific manner .
Industrial Production Methods
The industrial production of this compound involves the use of stable isotope labeling techniques. This allows researchers to study metabolic pathways in vivo in a safe manner.
Chemical Reactions Analysis
Types of Reactions
Halofenozide-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Halofenozide-d4 has a wide range of scientific research applications, including:
Mechanism of Action
Halofenozide-d4 functions as an ecdysteroid agonist, mimicking the actions of the insect molting hormone, 20-hydroxyecdysone. It binds directly to the binding sites of 20-hydroxyecdysone and acts as a full agonist at that site. This induces premature apolysis, causing larvae to stop feeding and initiate molting prematurely. The larvae then exhibit symptoms of hyperecdysonism, such as slipping their old head capsules and failing to complete ecdysis .
Comparison with Similar Compounds
Similar Compounds
Tebufenozide: Another dibenzoylhydrazine-based pesticide with similar insecticidal properties.
Methoxyfenozide: Exhibits high insecticide efficacy and selectivity against Lepidoptera.
Chromafenozide: A non-steroidal ecdysone agonist developed as an insecticide against Lepidoptera.
Uniqueness
Halofenozide-d4 is unique due to its stable isotope labeling, which allows for detailed metabolic studies. Its specific action as an ecdysteroid agonist makes it highly effective in controlling insect populations by disrupting their growth and development.
Properties
IUPAC Name |
N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKHSLKYRMDDNQ-IRYCTXJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.